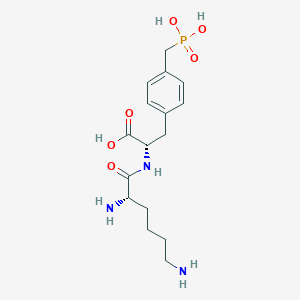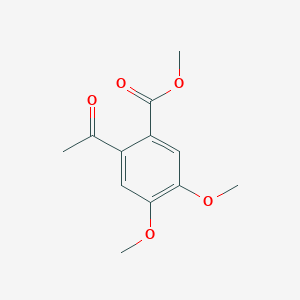
(S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both amino and phosphonomethyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes the protection of amino groups, coupling reactions to form the amide bond, and the introduction of the phosphonomethyl group. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial to ensure the desired product’s yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification methods, including crystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The amino and phosphonomethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including solvent choice, temperature, and pH, play a critical role in determining the reaction’s outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonate derivatives, while substitution reactions can produce a range of amino acid analogs.
Scientific Research Applications
(S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include acting as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specialized properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which (S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The amino and phosphonomethyl groups enable the compound to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other amino acid derivatives and phosphonate-containing molecules. Examples are:
- (S)-2-amino-3-(4-phosphonomethyl)phenylpropanoic acid
- (S)-2,6-diaminohexanoic acid derivatives
Uniqueness
What sets (S)-2-((S)-2,6-diaminohexanamido)-3-(4-(phosphonomethyl)phenyl)propanoic acid apart is its combination of amino and phosphonomethyl groups, which confer unique reactivity and binding properties. This dual functionality makes it particularly valuable for applications requiring specific molecular interactions.
Properties
Molecular Formula |
C16H26N3O6P |
|---|---|
Molecular Weight |
387.37 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-[4-(phosphonomethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H26N3O6P/c17-8-2-1-3-13(18)15(20)19-14(16(21)22)9-11-4-6-12(7-5-11)10-26(23,24)25/h4-7,13-14H,1-3,8-10,17-18H2,(H,19,20)(H,21,22)(H2,23,24,25)/t13-,14-/m0/s1 |
InChI Key |
VTNIYGWUJGYDBH-KBPBESRZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N)CP(=O)(O)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CCCCN)N)CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,4S)-1-benzyl-4-methyl-pyrrolidin-2-yl]methanol](/img/structure/B13910050.png)









![5-bromo-1H-pyrazolo[3,4-b]pyridine-6-carbonitrile](/img/structure/B13910110.png)
![2-[(Z)-2-fluoro-2-phenylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13910114.png)
